molecular formula C5H11K B14305762 Isoamyl potassium CAS No. 125063-37-8

Isoamyl potassium

Cat. No.: B14305762
CAS No.: 125063-37-8
M. Wt: 110.24 g/mol
InChI Key: MULPQXLSUPBYRG-UHFFFAOYSA-N
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Description

Isoamyl potassium is an organometallic compound that features a potassium atom bonded to an isoamyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl potassium can be synthesized through the reaction of isoamyl bromide with potassium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the potassium from reacting with moisture or oxygen. The reaction proceeds as follows:

Isoamyl bromide+PotassiumIsoamyl potassium+Potassium bromide\text{Isoamyl bromide} + \text{Potassium} \rightarrow \text{this compound} + \text{Potassium bromide} Isoamyl bromide+Potassium→Isoamyl potassium+Potassium bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more controlled conditions to ensure the purity and yield of the product. The process would still rely on the reaction between isoamyl bromide and potassium metal, but with enhanced safety measures and automation to handle the reactive potassium metal.

Chemical Reactions Analysis

Types of Reactions

Isoamyl potassium undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: this compound can act as a nucleophile, attacking electrophilic centers in other molecules.

    Oxidation and Reduction: The compound can participate in redox reactions, where it either donates or accepts electrons.

    Addition Reactions: this compound can add to multiple bonds, such as alkenes and alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like THF.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used, depending on whether oxidation or reduction is desired.

    Addition Reactions: this compound can react with alkenes or alkynes in the presence of catalysts like palladium or nickel.

Major Products Formed

    Nucleophilic Substitution: The major products are typically isoamyl-substituted compounds.

    Oxidation and Reduction: Depending on the reaction, the products can range from isoamyl alcohols to isoamyl ketones.

    Addition Reactions: The products are often isoamyl-functionalized alkanes or alkenes.

Scientific Research Applications

Isoamyl potassium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: this compound can be used in the synthesis of biologically active molecules.

    Medicine: The compound is explored for its potential in drug synthesis and development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which isoamyl potassium exerts its effects involves the transfer of the isoamyl group to an electrophilic center. This transfer is facilitated by the nucleophilic nature of the potassium atom, which readily donates electrons to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Isoamyl Sodium: Similar to isoamyl potassium but with sodium as the metal. It has slightly different reactivity due to the difference in metal size and electronegativity.

    Isoamyl Lithium: Another similar compound with lithium as the metal. It is more reactive than this compound due to the smaller size and higher charge density of lithium.

Uniqueness

This compound is unique in its balance of reactivity and stability. While isoamyl lithium is more reactive, it is also more difficult to handle due to its higher reactivity. Isoamyl sodium, on the other hand, is less reactive than this compound, making this compound a preferred choice for certain synthetic applications.

Properties

CAS No.

125063-37-8

Molecular Formula

C5H11K

Molecular Weight

110.24 g/mol

IUPAC Name

potassium;2-methylbutane

InChI

InChI=1S/C5H11.K/c1-4-5(2)3;/h5H,1,4H2,2-3H3;/q-1;+1

InChI Key

MULPQXLSUPBYRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[CH2-].[K+]

Origin of Product

United States

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